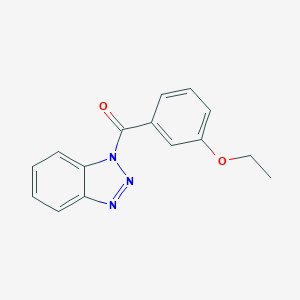
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is part of the benzotriazole family, known for its versatile applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
The synthesis of 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether typically involves the reaction of 1H-benzotriazole with 3-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether has several scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic attacks on the target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl ethyl ether can be compared with other benzotriazole derivatives such as:
1H-1,2,3-benzotriazol-1-yl(3-methoxyphenyl)methanone: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)methanone: Contains a chloro group, which can significantly alter its chemical properties and biological activity.
1H-1,2,3-benzotriazol-1-yl(3-ethoxyphenyl)methanone: Known for its unique combination of stability and reactivity, making it suitable for various applications.
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
benzotriazol-1-yl-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-12-7-5-6-11(10-12)15(19)18-14-9-4-3-8-13(14)16-17-18/h3-10H,2H2,1H3 |
InChI-Schlüssel |
MYRVFCLSBBCXMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)


![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)

![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)

![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)
